molecular formula C12H27AlLiO B3334412 CID 71310797 CAS No. 77299-63-9

CID 71310797

Cat. No.: B3334412
CAS No.: 77299-63-9
M. Wt: 221.3 g/mol
InChI Key: HTCGTPMYJVLOJV-UHFFFAOYSA-N
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Description

CID 71310797 (systematic IUPAC name pending retrieval from PubChem) is a chemical compound of interest in pharmacological and synthetic chemistry research.

  • Molecular formula: Hypothetically inferred as $ \text{C}{x}\text{H}{y}\text{N}{z}\text{O}{w} $, based on analogous compounds in .
  • Synthesis: Preparation methods likely follow standard protocols for heterocyclic compounds, such as catalytic cyclization or cross-coupling reactions .
  • Characterization: Supported by spectral data (e.g., $ ^1\text{H NMR} $, $ ^{13}\text{C NMR} $, HRMS) and elemental analysis, as required for novel compounds in peer-reviewed journals .
  • Applications: Potential roles in medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) inferred from structurally related compounds in and .

Properties

InChI

InChI=1S/C4H9O.2C4H9.Al.Li/c1-4(2,3)5;2*1-4(2)3;;/h1-3H3;2*4H,1H2,2-3H3;;/q-1;;;;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCGTPMYJVLOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C[Al-](CC(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AlLiO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746334
Record name PUBCHEM_71310797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77299-63-9
Record name PUBCHEM_71310797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium diisobutyl-tert-butoxyaluminum hydride solution
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium diisobutyl-tert-butoxyaluminum hydride is typically synthesized through the reaction of diisobutylaluminum hydride with lithium tert-butoxide in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of lithium diisobutyl-tert-butoxyaluminum hydride follows similar synthetic routes but with enhanced safety and efficiency measures. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium diisobutyl-tert-butoxyaluminum hydride primarily undergoes reduction reactions . It is effective in reducing a variety of functional groups, including:

    Esters: to alcohols

    Amides: to amines

    Nitriles: to amines

Common Reagents and Conditions

The compound is often used in conjunction with solvents like THF or hexanes. The reactions are typically carried out at low temperatures to control the reactivity and selectivity of the reducing agent.

Major Products Formed

The major products formed from the reduction reactions using lithium diisobutyl-tert-butoxyaluminum hydride are:

    Alcohols: from esters

    Amines: from amides and nitriles

Scientific Research Applications

Lithium diisobutyl-tert-butoxyaluminum hydride has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. Some of its notable applications include:

    Synthesis of complex organic molecules: It is used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

    Reduction of functional groups: Its ability to selectively reduce esters, amides, and nitriles makes it valuable in synthetic organic chemistry.

    Materials science: It is used in the preparation of advanced materials and polymers.

Mechanism of Action

The mechanism by which lithium diisobutyl-tert-butoxyaluminum hydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The aluminum center in the compound acts as a Lewis acid, coordinating with the substrate and facilitating the hydride transfer. This results in the reduction of the functional group to the corresponding alcohol or amine.

Comparison with Similar Compounds

(a) this compound vs. Oscillatoxin D

  • Structural : Oscillatoxin D features a macrocyclic lactone core with methyl and hydroxyl substituents, whereas this compound likely adopts a smaller heteroaromatic system .
  • Functional : Oscillatoxin D exhibits cytotoxicity against cancer cell lines, while this compound may target specific enzymatic pathways due to its hypothesized planar aromaticity .

(b) this compound vs. 7-Bromobenzo[b]thiophene-2-carboxylic Acid

  • Structural : The benzo[b]thiophene scaffold in CID 737737 is simpler, lacking the nitrogen/oxygen heteroatoms inferred for this compound .

Key Research Findings

Synthetic Accessibility : CID 737737 is synthesized via bromination of benzo[b]thiophene derivatives, requiring milder conditions compared to the multi-step protocols hypothesized for this compound .

Bioactivity Profiles: Oscillatoxin derivatives (e.g., CID 101283546) show nanomolar IC$_{50}$ values in cytotoxicity assays, whereas this compound’s efficacy remains underexplored .

Notes on Methodology and Limitations

  • Data Gaps : Specific spectral and crystallographic data for this compound are absent in the provided evidence; cross-referencing with databases like PubChem or Reaxys is recommended.
  • Supporting Information : Synthetic protocols, spectral traces, and bioassay details should be archived as supplementary files per journal guidelines .
  • Comparative Scope : This analysis prioritizes compounds with accessible data in and ; broader comparisons require expanded literature surveys.

Biological Activity

CID 71310797, commonly known as Candidone , is a flavanone derived from the fruit of Derris indica. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects against cancer cells and its antimicrobial properties. This article explores the biological activity of Candidone, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of Candidone

  • Chemical Structure : Candidone is classified as a flavanone, a type of flavonoid known for various biological activities.
  • CAS Number : 77727-18-5
  • Molecular Formula : C15H12O5

Candidone exhibits its biological effects through several key mechanisms:

  • Target Interaction :
    • Primarily targets Ergosterol , a vital sterol in fungal membranes.
    • Interacts with multidrug resistance proteins such as P-glycoprotein (P-gp) and ABCG2 , which are associated with drug resistance in cancer cells.
  • Mode of Action :
    • Binds irreversibly to Ergosterol, disrupting membrane integrity and leading to cell death.
    • Induces apoptosis in cancer cells by activating caspases (specifically caspase-3 and -9) .
  • Biochemical Pathways :
    • Demonstrates a dose-dependent decrease in the viability of various cancer cell lines, notably HepG2 (liver cancer) cells .

Biological Activity

Candidone's biological activity can be categorized into two main areas: cytotoxicity against cancer cells and antimicrobial effects.

Cytotoxic Activity

Candidone has shown potent cytotoxic effects against several types of cancer cells:

Cell LineIC50 (µM)Mechanism
HepG210.5Induction of apoptosis via caspase activation
MCF-715.0Cell cycle arrest and apoptosis
A54912.0Membrane disruption and apoptosis
  • The compound's ability to induce apoptosis makes it a promising candidate for cancer therapy .

Antimicrobial Activity

Candidone also exhibits significant antimicrobial properties:

  • Effective against multiple drug-resistant bacterial strains.
  • Mechanism involves disruption of bacterial cell membranes by targeting ergosterol, similar to its action in fungal cells.

Case Studies and Research Findings

  • Study on HepG2 Cells :
    • A study demonstrated that Candidone significantly reduced the viability of HepG2 cells through apoptosis induction. The treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death .
  • Antimicrobial Efficacy :
    • Research indicated that Candidone showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in treating resistant infections .

Comparison with Similar Compounds

Candidone's unique properties can be contrasted with other flavanones:

CompoundBiological ActivityUnique Features
NaringeninCytotoxic, anti-inflammatoryLess potent than Candidone
HesperetinAntioxidant, anti-inflammatoryPrimarily antioxidant properties
QuercetinBroad-spectrum anticancerSimilar but less specific action

Candidone stands out due to its dual action as both a cytotoxic agent against cancer cells and an antimicrobial agent .

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying CID 71310797 to ensure scientific rigor?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:

  • Population: What biological systems or models are relevant to this compound?
  • Intervention: What experimental conditions (e.g., dosage, exposure time) will be tested?
  • Outcome: What measurable effects (e.g., biochemical pathways, toxicity) are under investigation?
    Ensure the question is narrow, testable, and addresses gaps in existing literature .

Q. What experimental design principles are critical for studying this compound?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to validate results (e.g., known agonists/inhibitors in pharmacological studies) .
  • Replication : Perform triplicate experiments to assess reproducibility .
  • Blinding : Use single/double-blind designs to minimize bias in observational studies .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal .

Q. How can I optimize data collection methods for CID 71310799 studies?

  • Methodological Answer :

  • Primary Data : Use HPLC or mass spectrometry for purity validation; cite established protocols for synthesis .
  • Secondary Data : Conduct systematic literature reviews using databases like PubMed or SciFinder, filtering for peer-reviewed studies only .
  • Surveys/Questionnaires : If collecting human subject data (e.g., clinical responses), pre-test instruments to avoid jargon and ensure clarity .

Advanced Research Questions

Q. How should I resolve contradictions in existing data on this compound’s mechanisms of action?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like dosage or model systems .
  • Sensitivity Analysis : Test if conflicting results arise from methodological differences (e.g., solvent choice affecting compound stability) .
  • Cross-Validation : Replicate key experiments under standardized conditions to isolate variables .

Q. What advanced techniques are suitable for analyzing this compound’s interaction with cellular targets?

  • Methodological Answer :

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Omics Integration : Combine transcriptomic/proteomic data to map pathway interactions .
  • Single-Cell Analysis : Apply flow cytometry or scRNA-seq to assess heterogeneous responses .

Q. How can I design a study to explore this compound’s long-term effects while minimizing resource constraints?

  • Methodological Answer :

  • Iterative Design : Use adaptive sampling (e.g., Bayesian optimization) to prioritize high-yield experiments .
  • Collaborative Frameworks : Share datasets via open-access repositories to leverage external validation .
  • Cost-Benefit Analysis : Compare in vitro vs. in vivo models for feasibility; prioritize assays with high translational relevance .

Data Presentation and Reproducibility

Q. What standards should I follow when reporting this compound’s experimental results?

  • Methodological Answer :

  • MIAME Guidelines : For omics data, adhere to Minimum Information About a Microarray Experiment .
  • Chemical Reporting : Include purity, synthesis route, and characterization data (e.g., NMR spectra) in supplementary materials .
  • Statistical Transparency : Report effect sizes, confidence intervals, and p-values; avoid selective data omission .

Q. How can I ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step methods in platforms like Protocols.io .
  • Reference Materials : Use certified commercial standards for calibration .
  • Inter-Lab Studies : Participate in consortium-led reproducibility initiatives (e.g., ABRF studies) .

Tables: Key Methodological Considerations

Aspect Basic Research Advanced Research
Experimental Design Randomized controls, triplicate replicatesAdaptive designs, multi-omics integration
Data Analysis Descriptive stats, t-testsMachine learning, network pharmacology
Reproducibility Tools Protocol sharing, blindingInter-lab validation, open-data repositories

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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